1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that features both pyrazole and pyrrole rings. These heterocyclic structures are significant in various biological and chemical processes, making this compound of interest in scientific research and potential applications in pharmaceuticals. The compound's unique structure allows for interactions with specific biological targets, which can lead to diverse pharmacological effects.
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine belongs to the class of organic compounds known as amines, characterized by the presence of nitrogen atoms bonded to carbon atoms. Its structure incorporates both pyrazole and pyrrole moieties, which are known for their roles in medicinal chemistry.
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves several steps:
The synthesis may require specific conditions including pH control, temperature regulation, and the use of reducing agents to achieve the desired product efficiently.
The molecular formula of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is C12H19ClN4. The compound's structure includes:
This unique combination contributes to its chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 254.76 g/mol |
| IUPAC Name | N-[(2-methylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine; hydrochloride |
| InChI Key | ZZAZCKAZCSBSPL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C(C=N)C(NCC2=CC=NN2C)Cl |
The compound can undergo various chemical reactions typical for amines and heterocycles, including:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential modifications for enhanced activity.
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors within biological pathways.
Upon binding to these targets, the compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects such as anti-inflammatory or neuroprotective actions depending on its application context.
While specific physical properties like density or boiling point are not always available, the compound is typically handled under standard laboratory conditions with appropriate safety measures.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClN4 |
| Molecular Weight | 254.76 g/mol |
| Solubility | Soluble in organic solvents |
These properties influence its reactivity and potential applications in drug development.
The primary applications of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine lie in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for developing new therapeutics targeting various diseases due to its unique structural features and biological interactions .
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1